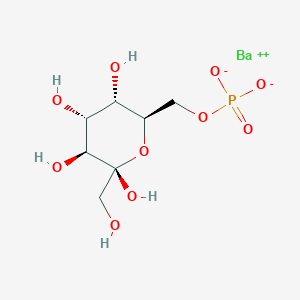

D-Sedoheptulose-7-phosphate (barium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Sedoheptulose-7-phosphate (barium salt) is an intermediate in the pentose phosphate pathway . In this pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate . It is also an intermediate in carbon fixation in photosynthetic organisms, as well as in the biosynthesis of lipopolysaccharide, amino acids, secondary metabolites, and antibiotics .

Molecular Structure Analysis

The molecular formula of D-Sedoheptulose-7-phosphate (barium salt) is C7H13O10P • Ba . The exact mass is 425.929871 .Chemical Reactions Analysis

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate .Physical And Chemical Properties Analysis

The molecular weight of D-Sedoheptulose-7-phosphate (barium salt) is 425.47 . The exact mass is 425.929871 . No additional physical and chemical properties were found in the search results.Scientific Research Applications

Intermediate in the Pentose Phosphate Pathway

D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and ribose 5-phosphate, which are essential for fatty acid synthesis and nucleotide synthesis, respectively .

Role in Transaldolase Reaction

In the pentose phosphate pathway, transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate to generate D-fructose-6-phosphate .

Carbon Fixation in Photosynthetic Organisms

D-Sedoheptulose-7-phosphate is also an intermediate in carbon fixation in photosynthetic organisms . It plays a vital role in the Calvin cycle, which is the process by which plants convert carbon dioxide into organic compounds, particularly glucose .

Biosynthesis of Lipopolysaccharide

This compound is involved in the biosynthesis of lipopolysaccharide . Lipopolysaccharides are large molecules found in the outer membrane of Gram-negative bacteria and play a crucial role in the immune response .

Amino Acids Biosynthesis

D-Sedoheptulose-7-phosphate is also involved in the biosynthesis of amino acids . Amino acids are the building blocks of proteins and play a critical role in numerous biological processes .

Secondary Metabolites and Antibiotics Biosynthesis

This compound is an intermediate in the biosynthesis of secondary metabolites and antibiotics . Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms. Instead, they often play important roles in plant defense mechanisms .

Research in Metabolic Diseases

Given its role in carbohydrate metabolism, D-Sedoheptulose-7-phosphate is used in research related to metabolic diseases such as diabetes and metabolic syndrome .

Glycolysis-Related Afflictions

Its application extends to the research of glycolysis-related afflictions . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUFELXUIHDDQP-CQJQEINESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)

![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)